molecular formula C12H26N2 B14903455 n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine

n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine

Cat. No.: B14903455
M. Wt: 198.35 g/mol
InChI Key: KOVVWSCRCHWJPH-UHFFFAOYSA-N
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Description

n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by its cyclopentyl group attached to a propane-1,3-diamine backbone, with two diethyl groups attached to the nitrogen atoms. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine typically involves the reaction of cyclopentylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures a consistent and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various halogenating agents or alkylating agents; conditions depend on the specific substitution reaction being carried out.

Major Products Formed:

    Oxidation: Formation of corresponding amine oxides or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N1-benzyl-N3,n3-diethylpropane-1,3-diamine: Similar structure but with a benzyl group instead of a cyclopentyl group.

    N1-cyclohexyl-N3,n3-diethylpropane-1,3-diamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness: n1-Cyclopentyl-n3,n3-diethylpropane-1,3-diamine is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-cyclopentyl-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C12H26N2/c1-3-14(4-2)11-7-10-13-12-8-5-6-9-12/h12-13H,3-11H2,1-2H3

InChI Key

KOVVWSCRCHWJPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCCC1

Origin of Product

United States

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